molecular formula C12H5Cl5 B1593881 2,2',3,5,6'-Pentachlorobiphenyl CAS No. 73575-55-0

2,2',3,5,6'-Pentachlorobiphenyl

Cat. No. B1593881
CAS RN: 73575-55-0
M. Wt: 326.4 g/mol
InChI Key: FJUVPPYNSDTRQV-UHFFFAOYSA-N
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Description

2,2',3,5,6'-Pentachlorobiphenyl (PCB-5) is a polychlorinated biphenyl (PCB) compound that is one of the most widely studied compounds of its kind. PCB-5 is a persistent organic pollutant (POP) that can be found in both the environment and human body. It has been used in a variety of industrial applications, including as an electrical insulator and flame retardant. PCB-5 has been shown to be toxic to humans, animals, and plants, and is considered to be a carcinogen.

Scientific Research Applications

Neurotoxicity Studies

PCB-95 has been identified as a developmental neurotoxicant, particularly affecting the developing brain. Research using zebrafish larvae has shown that exposure to PCB-95 can lead to a dose-dependent reduction in brain size and increased brain cell death . This makes PCB-95 a significant compound for studying the mechanisms of neurotoxicity and the potential risks associated with environmental exposure to such compounds.

Enantioselective Toxicity Analysis

Understanding the enantioselective toxic effects of chiral compounds like PCB-95 is crucial, as different enantiomers can have distinct biological impacts. Studies have begun to explore these effects, which are particularly relevant for compounds that show enantioselective enrichment in the environment . This research is vital for assessing the environmental and health risks of PCB-95 and similar substances.

Cytochrome P450 Enzyme Interaction

PCB-95 is subject to enantioselective oxidation by human cytochrome P450 monooxygenases. Identifying the specific enzymes that catalyze these reactions, such as CYP2A6, is important for understanding how PCB-95 is metabolized in the human body and its potential accumulation and toxicity . This knowledge is essential for drug development and toxicology.

Environmental Contamination Assessment

Due to its persistence and lipophilicity, PCB-95 is a concern for environmental contamination. It can cross the blood-brain barrier and accumulate in brain tissues, posing risks to both human and environmental health . Research into the distribution and concentration of PCB-95 in various environments helps in monitoring and managing pollution levels.

Circadian Rhythm Regulation

PCB-95 has been shown to regulate the circadian clock by inhibiting the expression of the core circadian component PER1 . This finding opens up potential research applications in understanding the molecular mechanisms of circadian rhythms and their disruption by environmental pollutants.

Metabolite Identification

The identification of novel hydroxylated metabolites of PCB-95 is an area of interest in toxicology and environmental science. These metabolites can have different properties and toxicity profiles compared to the parent compound, which is important for understanding the full impact of PCB-95 exposure .

Enantioselective Accumulation in Humans

Research has indicated that the enantiomers of PCB-95 accumulate in the human body enantioselectively. Studying this phenomenon can provide insights into the human health implications of exposure to chiral environmental pollutants like PCB-95 .

Antioxidant Response Mechanism

Exposure to PCB-95 has been linked to the upregulation of antioxidant genes in zebrafish, suggesting a response mechanism to oxidative stress induced by the compound. This aspect of PCB-95 research can contribute to our understanding of oxidative stress responses and the development of antioxidant therapies .

properties

IUPAC Name

1,2,5-trichloro-3-(2,6-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-6-4-7(12(17)10(16)5-6)11-8(14)2-1-3-9(11)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUVPPYNSDTRQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074217
Record name 2,2',3,5,6'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,5,6'-Pentachlorobiphenyl

CAS RN

73575-55-0
Record name 2,2′,3,5,6′-Pentachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73575-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,5,6'-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073575550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,5,6'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,5,6'-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJK5TG98NC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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